4-Amino-5,7-dichloro-2-methylquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,7-dichloro-2-methylquinoline typically involves the chlorination of 2-methylquinoline followed by amination. One common method includes:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Amino-5,7-dichloro-2-methylquinoline can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Various reduced derivatives of quinoline.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: 4-Amino-5,7-dichloro-2-methylquinoline is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential antimicrobial and antimalarial activities. It is used in the development of new drugs targeting infectious diseases.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders. Its unique structure allows for the design of molecules with specific biological activities.
Industry: this compound is utilized in the production of dyes, pigments, and agrochemicals. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-5,7-dichloro-2-methylquinoline involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of microorganisms by interfering with their DNA synthesis and repair mechanisms. The compound binds to DNA and disrupts the function of essential enzymes, leading to cell death .
In antimalarial applications, it targets the heme detoxification pathway in Plasmodium parasites. By inhibiting the polymerization of heme into hemozoin, the compound causes the accumulation of toxic heme, which is lethal to the parasite .
Comparison with Similar Compounds
- 4-Amino-5,8-dichloro-2-methylquinoline
- 4-Amino-7,8-dichloro-2-methylquinoline
- 4-Amino-7-chloro-2-methylquinoline
- 5,7-Dichloro-2-methylquinoline
- 4-Amino-5,7-dimethylquinoline
Comparison: 4-Amino-5,7-dichloro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in certain biological assays and offers a different reactivity profile in chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5,7-dichloro-2-methylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-2-8(13)10-7(12)3-6(11)4-9(10)14-5/h2-4H,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXAEZMNZHRTNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588915 |
Source
|
Record name | 5,7-Dichloro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-03-9 |
Source
|
Record name | 5,7-Dichloro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 917562-03-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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